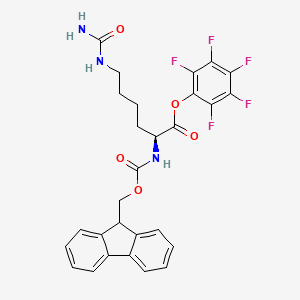

Fmoc-Homocit-OPfp

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24F5N3O5/c29-20-21(30)23(32)25(24(33)22(20)31)41-26(37)19(11-5-6-12-35-27(34)38)36-28(39)40-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,36,39)(H3,34,35,38)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDWQZGOAZYFTG-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F5N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of Fmoc Homocit Opfp in Complex Molecular Assembly

Incorporation of Fmoc-Homocit-OPfp into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. americanpeptidesociety.orglibretexts.org The use of Fmoc-protected amino acid derivatives is the most common strategy in modern SPPS. beilstein-journals.orgnih.gov this compound is well-suited for this methodology, serving as a key building block for creating diverse and complex peptide structures anchored to a resin. chemimpex.comchemimpex.com

The success of SPPS is highly dependent on achieving near-quantitative yields at each coupling and deprotection step. iris-biotech.de The choice of carboxylic acid activation method is therefore critical to ensuring efficient amide bond formation. This compound utilizes a pentafluorophenyl (Pfp) ester, which is a highly activated functional group that promotes rapid and efficient acylation of the free N-terminal amine of the growing peptide chain on the resin.

The high reactivity of Pfp esters is due to the electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the pentafluorophenoxide a very good leaving group. This intrinsic reactivity leads to favorable reaction kinetics, often allowing for shorter coupling times compared to methods that require in-situ activation. While direct kinetic data for this compound is not extensively detailed, the performance of Pfp esters is well-established in peptide chemistry. Their efficiency is comparable to, and in some cases exceeds, that of standard uronium- or phosphonium-based coupling reagents. mesalabs.com This high reactivity ensures a more complete reaction, which is crucial for the synthesis of long or "difficult" peptide sequences where steric hindrance can slow down the coupling process. iris-biotech.de

Table 1: Comparison of Common Activation Strategies in Fmoc-SPPS

| Activation Method | Reagent Type | Key Characteristics | Relevance to this compound |

|---|---|---|---|

| In-situ Carbodiimide | DIC / DCC | Forms a reactive O-acylisourea intermediate; often used with additives like HOBt or Oxyma to suppress side reactions. | Standard method; activation is performed just before coupling. |

| In-situ Uronium/Phosphonium (B103445) | HBTU / HCTU / PyBOP | Forms a highly reactive active ester/acylphosphonium species in situ; known for high efficiency and rapid coupling. mesalabs.com | Gold standard for efficiency; this compound aims to match this reactivity in a pre-activated form. |

| Pre-formed Active Esters | Pentafluorophenyl (Pfp) Ester | The amino acid is supplied as a stable, yet highly reactive, ester. No additional coupling reagents are needed. | This is the strategy used for this compound, offering convenience and high reactivity without the need for in-situ activators. |

A variety of side reactions can occur during the iterative cycles of Fmoc-SPPS, potentially leading to impurities that are difficult to remove. nih.goviris-biotech.de Common issues include incomplete coupling leading to deletion sequences, racemization of the activated amino acid, and side reactions involving specific amino acid side chains. researchgate.netresearchgate.net

The use of a highly reactive building block like this compound can indirectly minimize certain side reactions. By driving the coupling reaction to completion quickly and efficiently, it reduces the exposure time of the N-terminal amine on the resin. This is particularly beneficial for preventing the formation of diketopiperazines, a common side reaction that occurs at the dipeptide stage, especially when proline is one of the first two residues. iris-biotech.depeptide.com

Furthermore, the homocitrulline side chain, which contains a urea (B33335) moiety, is generally stable under the standard conditions of Fmoc-SPPS, including repeated treatments with piperidine (B6355638) for Fmoc deprotection and final cleavage from the resin with trifluoroacetic acid (TFA). sigmaaldrich.com Unlike the side chains of arginine, which can lead to O-sulfonation of serine or threonine residues during TFA cleavage if improper scavengers are used, the homocitrulline side chain is less prone to such issues. sigmaaldrich.comnih.gov The primary challenge is ensuring complete coupling, which the OPfp active ester is designed to achieve, thereby preventing the formation of deletion sequences.

Table 2: Common Side Reactions in Fmoc-SPPS and Mitigation

| Side Reaction | Description | Mitigation Strategy |

|---|---|---|

| Incomplete Coupling | Failure to form the peptide bond, leading to deletion sequences. | Use highly efficient activation methods (e.g., uronium reagents or active esters like OPfp); extend coupling times; use elevated temperatures. americanpeptidesociety.org |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptidyl-resin, cleaving the peptide from the support. iris-biotech.de | Use a sterically hindered resin (e.g., 2-chlorotrityl chloride resin); incorporate the first two amino acids as a pre-formed dipeptide. peptide.com |

| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid residues, leading to chain branching and racemization. nih.govpeptide.com | Use protecting groups that sterically hinder the reaction; add HOBt to the deprotection solution. |

| Racemization | Loss of stereochemical integrity at the α-carbon during activation. | Use additives like HOBt or Oxyma; avoid prolonged pre-activation times, especially with basic activators. nih.gov |

Automated peptide synthesis has become a standard practice, significantly improving the efficiency, speed, and reproducibility of producing peptides. americanpeptidesociety.orglibretexts.orgbeilstein-journals.org These systems automate the repetitive cycles of deprotection, washing, and coupling required for SPPS. nih.govformulationbio.com

Table 3: Generalized Cycle for Automated SPPS

| Step | Action | Purpose |

|---|---|---|

| 1 | Deprotection | The resin is treated with a solution of 20% piperidine in DMF to remove the N-terminal Fmoc group from the growing peptide chain. |

| 2 | Washing | The resin is washed multiple times with a solvent like DMF to remove excess piperidine and the cleaved Fmoc-adduct. |

| 3 | Coupling | A solution of the activated amino acid (e.g., this compound) in a suitable solvent is added to the resin to form the next peptide bond. |

| 4 | Washing | The resin is washed again with DMF to remove any unreacted amino acid and byproducts. |

Solution-Phase Synthetic Applications of this compound

While SPPS is dominant, solution-phase synthesis remains important for specific applications, such as the synthesis of very large peptides or the production of peptide fragments for convergent synthesis strategies.

In solution-phase synthesis, this compound functions as an efficient acylating agent for a wide range of primary and secondary amines. The reaction involves the nucleophilic attack of the amine on the activated carbonyl carbon of the OPfp ester, leading to the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct. The high reactivity of the ester allows these couplings to proceed under mild conditions and often without the need for additional coupling reagents, simplifying purification. This makes it a useful tool for conjugating homocitrulline to other small molecules, fluorescent labels, or complex molecular scaffolds.

Macrocyclization is a widely used strategy to improve the biological properties of peptides, such as receptor binding affinity, stability against proteases, and cell permeability. nih.govmdpi.comfrontiersin.org this compound is a valuable building block for creating peptides destined for cyclization. chemimpex.com The typical process involves:

Linear Peptide Synthesis: The linear precursor peptide containing homocitrulline is first assembled using SPPS, incorporating this compound at the desired position in the sequence. frontiersin.org

Cleavage: The fully protected or selectively deprotected linear peptide is cleaved from the solid support.

Cyclization: The head-to-tail cyclization is performed in a dilute solution to favor the intramolecular reaction over intermolecular polymerization. A macrolactam (amide) bond is formed between the N-terminal amine and the C-terminal carboxylic acid, often facilitated by a coupling agent.

The incorporation of homocitrulline can impart unique structural features to the resulting macrocycle. The extended side chain and the urea functional group can participate in intramolecular hydrogen bonding, helping to stabilize a specific conformation, which can be critical for biological activity.

Preparation of Functionalized Peptides and Bioconjugates

The strategic incorporation of non-proteinogenic amino acids into peptides is a powerful tool for introducing novel functionalities and properties. This compound serves as a key building block in this endeavor, enabling the synthesis of modified peptides and complex bioconjugates. The pentafluorophenyl (Pfp) ester provides a highly reactive site for amide bond formation under standard solid-phase peptide synthesis (SPPS) conditions, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group ensures compatibility with the widely used Fmoc-based synthesis strategy.

Site-Specific Derivatization through the Homocitrate Moiety

The homocitrate moiety within a peptide sequence, introduced via this compound, presents a unique handle for site-specific derivatization. Unlike the side chains of the 20 proteinogenic amino acids, the homocitrate side chain, with its additional carboxylic acid group, offers orthogonal reactivity. This allows for selective modification of the homocitrate residue without affecting other amino acids in the peptide chain.

This site-selective modification is crucial for the development of precisely engineered peptides with tailored functions. The process typically involves the initial synthesis of the peptide containing the homocitrate residue, followed by the deprotection of its side-chain carboxyl group. Subsequently, a variety of molecules can be conjugated to this specific site. This approach has been instrumental in creating peptides with enhanced therapeutic properties, improved stability, and novel binding specificities. The ability to introduce modifications at a specific location within the peptide backbone is a significant advantage in designing sophisticated biomolecules.

Integration into Fluorescent or Affinity Probes for Biological Systems

The unique structural features of homocitrate make it an attractive component for the design of molecular probes. By incorporating this compound into a peptide sequence, a specific site is created for the attachment of reporter molecules, such as fluorescent dyes or affinity tags.

Fluorescent Probes: A fluorescent dye can be covalently attached to the deprotected homocitrate side chain, yielding a fluorescently labeled peptide. These probes are invaluable tools for studying biological processes, such as enzyme activity, protein-protein interactions, and cellular imaging. The site-specific labeling ensures that the fluorescent tag does not interfere with the peptide's biological activity.

Affinity Probes: Similarly, an affinity tag, such as biotin, can be conjugated to the homocitrate residue. genscript.com Affinity probes are designed to bind specifically to a target protein or biomolecule. taylorfrancis.com The subsequent isolation of the probe-target complex allows for the identification and characterization of the binding partner. nih.gov This strategy, known as affinity-based protein profiling, is a powerful method for target identification in drug discovery. nih.gov The use of this compound facilitates the creation of these essential research tools with high precision and efficiency.

Synthesis of Non-Peptide Homocitrate Conjugates

The utility of this compound extends beyond the realm of peptide synthesis. The reactive nature of the Pfp ester allows for the conjugation of the homocitrate moiety to a diverse range of non-peptidic molecules, opening avenues for the creation of novel hybrid biomolecules and therapeutic agents.

Linkage to Carbohydrates, Lipids, or Nucleic Acid Analogues

The versatility of this compound allows for its conjugation to other classes of biomolecules, leading to the formation of complex and functionally diverse conjugates.

Carbohydrate Conjugates: Glycoconjugates play crucial roles in various biological recognition events. The homocitrate moiety can be linked to carbohydrates to create novel glycopeptide mimetics or targeted drug delivery systems. creative-biogene.com The conjugation can be achieved by reacting the activated ester of this compound with an amino-functionalized carbohydrate.

Lipid Conjugates: Lipidation is a common strategy to enhance the membrane permeability and cellular uptake of molecules. nih.gov By conjugating a lipid tail to the homocitrate scaffold, the resulting lipo-conjugate can exhibit improved pharmacokinetic properties. nih.gov The synthesis typically involves the reaction of this compound with an amino-containing lipid. google.com

Nucleic Acid Analogues: The conjugation of peptides to nucleic acid analogues is a promising strategy for developing novel therapeutics and diagnostic tools. wikipedia.org The homocitrate unit can serve as a linker to connect a peptide sequence with a modified oligonucleotide, potentially enhancing its stability and cellular delivery. nih.gov

The ability to link the homocitrate scaffold to these diverse biomolecules underscores the broad applicability of this compound in creating sophisticated molecular architectures.

Design of Novel Scaffolds for Drug Discovery through Homocitrate Scaffolds

The homocitrate structure itself can serve as a "privileged scaffold" in drug discovery. nih.gov Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov By derivatizing the homocitrate core, libraries of diverse small molecules can be generated and screened for biological activity.

Mechanistic and Kinetic Investigations of Reactions Involving Fmoc Homocit Opfp

Elucidation of Amide Bond Formation Mechanism with Pentafluorophenyl Esters

The formation of a peptide bond using Fmoc-Homocit-OPfp proceeds via a nucleophilic acyl substitution mechanism. As an "active ester," the carboxyl group of the Fmoc-protected homocitrate is pre-activated, making it highly susceptible to nucleophilic attack by the free amino group of a growing peptide chain. This pre-activation strategy offers significant advantages, including rapid coupling reactions and the avoidance of exposing the peptide chain to potentially harmful in-situ activating reagents. nih.gov

The general mechanism involves the lone pair of electrons on the nitrogen of the N-terminal amino acid attacking the electrophilic carbonyl carbon of the OPfp ester. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, breaking the ester bond and releasing the pentafluorophenolate anion as a leaving group, thereby forming the new, stable amide (peptide) bond.

Role of Pentafluorophenol (B44920) as a Leaving Group in Active Ester Chemistry

The efficacy of this compound as an acylating agent is largely attributable to the excellent leaving group ability of pentafluorophenol. The pentafluorophenyl ring is strongly electron-withdrawing due to the high electronegativity of the five fluorine atoms. This property stabilizes the resulting pentafluorophenolate anion after it is displaced during the nucleophilic substitution reaction. nih.gov

Kinetic studies comparing various active esters have demonstrated the superior reactivity of pentafluorophenyl esters. The relative rate of coupling for OPfp esters is significantly higher than that of other common active esters, such as pentachlorophenyl (OPcp) and nitrophenyl (ONp) esters. highfine.com This high reactivity is beneficial for driving the coupling reaction to completion and can help minimize or eliminate side reactions. highfine.com Furthermore, Pfp esters exhibit greater resistance to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, which is advantageous during conjugation reactions. wikipedia.org

| Active Ester Leaving Group | Abbreviation | Relative Coupling Rate |

| Pentafluorophenyl | OPfp | 111 |

| Pentachlorophenyl | OPcp | 3.4 |

| Nitrophenyl | ONp | 1 |

Table 1: A comparative overview of the relative coupling rates for different active ester leaving groups, highlighting the superior reactivity of OPfp esters. Data sourced from kinetic studies. highfine.com

Influence of Reaction Conditions on Coupling Efficiency

Several factors can influence the efficiency of the amide bond formation when using this compound.

Solvents: The choice of solvent is critical. Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), are preferred as they facilitate the solvation of reactants and promote faster reaction rates. nih.gov

Additives: While pre-activated OPfp esters can react directly, the addition of catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) can further accelerate the acylation process. The use of HOBt with Fmoc-amino acid-OPfp esters in DMF has been shown to result in facile and efficient amide bond coupling. nih.gov Additives can also play a role in suppressing potential side reactions like racemization. peptide.com

Temperature: Low temperatures are generally recommended during coupling reactions to minimize side reactions, particularly racemization. bachem.com

Base: Unlike coupling methods that require in-situ activation, the use of pre-formed OPfp esters does not inherently require a base for the coupling step itself. However, a non-nucleophilic base is often present from the previous Fmoc-deprotection neutralization step. Care must be taken as the presence of a strong base can increase the risk of racemization or premature deprotection of the Fmoc group. bachem.com

Fmoc Deprotection Kinetics and Selectivity for Homocitrate Derivatives

The selective removal of the N-α-Fmoc protecting group is a fundamental step in Fmoc-based solid-phase peptide synthesis (SPPS). This deprotection must be rapid, complete, and selective, without affecting the acid-labile protecting groups on the amino acid side chains.

The deprotection proceeds via a base-catalyzed β-elimination mechanism. total-synthesis.comaltabioscience.com The reaction is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorene (B118485) ring system by a base. nih.govpeptide.com This generates a stabilized carbanion, which then undergoes elimination to release dibenzofulvene (DBF), carbon dioxide, and the free amine of the homocitrate residue. total-synthesis.compeptide.com

The kinetics of this reaction are dependent on the base, its concentration, and the solvent. Secondary amines like piperidine (B6355638) are highly effective and are typically used in a 20% solution in DMF. altabioscience.com Stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can achieve deprotection much faster, which is useful when steric hindrance or peptide aggregation slows the reaction. peptide.compeptide.com However, the choice of base can also influence the prevalence of side reactions. peptide.comnih.gov

| Deprotection Reagent | Half-life (t½) in DMF | Notes |

| 20% Piperidine | 7 seconds | Standard reagent, also acts as a DBF scavenger. |

| 5% Piperazine + 1% DBU | 7 seconds | Speed is comparable to 20% piperidine. |

| 5% Piperazine + 2% DBU | 4 seconds | Faster than 20% piperidine; complete removal in < 1 minute. |

Table 2: A summary of the deprotection kinetics for various reagents, showing the half-life (t½) for Fmoc removal from a model resin-bound amino acid. Faster rates can improve efficiency but may require careful control to minimize side reactions. Data sourced from kinetic studies. rsc.orglookchem.com

Base-Labile Removal Mechanisms and Side Product Formation

The primary mechanism for Fmoc removal is β-elimination. A critical aspect of this process is the management of the dibenzofulvene (DBF) byproduct. DBF is a reactive electrophile that can undergo a Michael addition with the newly deprotected N-terminal amine, leading to an irreversible side product. peptide.com Secondary amines, such as piperidine, are particularly effective because they not only act as the base for deprotection but also serve as efficient scavengers, trapping DBF to form a stable adduct that is washed away. total-synthesis.com When a non-nucleophilic base like DBU is used, a nucleophilic scavenger must often be added separately. peptide.comrsc.org

Other potential side reactions associated with repetitive base treatment include:

Aspartimide Formation: For sequences containing aspartic acid, the peptide backbone nitrogen can attack the side-chain ester, forming a cyclic aspartimide intermediate. This is particularly problematic with strong bases like DBU. peptide.comnih.gov This intermediate can lead to chain termination or rearrange into α- and β-aspartyl peptides, which are difficult to separate from the desired product. nih.goviris-biotech.desigmaaldrich.com

Diketopiperazine (DKP) Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the ester linkage anchoring the peptide to the resin. This intramolecular cyclization cleaves the dipeptide from the resin as a cyclic diketopiperazine, terminating chain elongation. iris-biotech.deacs.org

Compatibility with Acid-Labile Side-Chain Protecting Groups

A major advantage of Fmoc-based chemistry is its orthogonality with a wide range of acid-labile side-chain protecting groups. peptide.comchempep.com This orthogonal strategy allows for the selective removal of the base-labile Fmoc group at each synthesis cycle while the permanent side-chain protecting groups remain intact. altabioscience.combiosynth.com These side-chain groups are designed to be stable under the mildly basic conditions of Fmoc deprotection but are readily cleaved during the final step of peptide release from the resin using strong acids like trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de

Common acid-labile protecting groups compatible with the Fmoc strategy include:

tert-Butyl (tBu): Used for the side chains of aspartic acid, glutamic acid, serine, threonine, and tyrosine. chempep.compeptide.com

tert-Butyloxycarbonyl (Boc): Commonly used for the side chains of lysine (B10760008) and tryptophan. chempep.compeptide.com

Trityl (Trt): Employed for the side chains of cysteine, histidine, asparagine, and glutamine. chempep.comcblpatras.gr

2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf): A standard protecting group for the guanidino function of arginine. chempep.com

The stability of these groups to repeated treatments with piperidine ensures the integrity of the side chains throughout the synthesis, preventing unwanted modifications until the final cleavage step. altabioscience.com

Stereochemical Integrity during Coupling and Deprotection

Maintaining the stereochemical integrity of the chiral centers in amino acids is paramount in peptide synthesis. The loss of stereochemical purity, through either racemization (formation of a DL mixture) or epimerization (inversion of configuration at a single stereocenter), can lead to diastereomeric impurities that are difficult to remove and can have significant impacts on the biological activity of the final peptide.

During the coupling step, the use of pre-formed active esters like this compound is advantageous as it generally reduces the risk of racemization compared to methods involving in-situ activation with carbodiimides. bachem.com The activation of the carboxyl group, particularly through the formation of oxazolinone intermediates in the presence of base, is a primary pathway for racemization. bachem.comnih.gov By using a stable, isolable active ester, the conditions that promote oxazolinone formation can often be avoided. rsc.org The addition of auxiliaries like HOBt or HOAt during coupling is also known to suppress racemization. peptide.com

During the deprotection step, the repetitive exposure to basic conditions can also pose a risk to stereochemical integrity. While the α-proton of most amino acids is not readily abstracted under standard piperidine treatment, certain residues are more susceptible to base-catalyzed epimerization. nih.gov Amino acids with electron-withdrawing groups on their side chains are particularly prone to this side reaction. nih.gov Careful selection of the deprotection conditions, including the choice of base and reaction time, is essential to minimize this risk. For most sequences, however, epimerization during the Fmoc removal step is not a major concern. bohrium.com

Factors Affecting Racemization at the α-Carbon

Racemization of N-α-urethane-protected amino acids, including Fmoc-protected derivatives, can occur during the activation and coupling steps of peptide synthesis. chempep.com The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate. mdpi.com The activation of the carboxyl group of this compound makes the α-proton more acidic and susceptible to abstraction by a base. Once the proton is removed, the resulting carbanion can be stabilized by resonance, leading to a planar intermediate that can be protonated from either side, resulting in a loss of stereochemical information. researchgate.net

Several factors can influence the rate of racemization for activated Fmoc-amino acid esters:

Base: The presence and strength of the base used during the coupling reaction are critical. Tertiary amines, such as N,N-diisopropylethylamine (DIPEA), are commonly used, but they can promote proton abstraction from the α-carbon, leading to racemization. luxembourg-bio.com The choice of a weaker base, like sym-collidine, has been recommended in cases with a high risk of racemization. bachem.com

Coupling Reagents and Additives: While this compound is a pre-activated ester, additional coupling reagents or additives are sometimes used, which can impact racemization. Additives like 1-hydroxybenzotriazole (HOBt) and its analogs can suppress racemization by minimizing the lifetime of the highly reactive intermediates. peptide.com

Solvent: The polarity of the solvent can influence the rate of racemization. Polar aprotic solvents like N,N-dimethylformamide (DMF) are common in peptide synthesis.

Temperature: Higher temperatures can increase the rate of racemization. sigmaaldrich.com Therefore, conducting coupling reactions at lower temperatures is often advisable to preserve chiral purity.

A general comparison of factors influencing racemization is presented in the table below, based on studies of various Fmoc-amino acid derivatives.

| Factor | Condition Promoting Racemization | Condition Suppressing Racemization |

| Base | Strong bases (e.g., DIPEA) | Weaker bases (e.g., sym-collidine), base-free conditions |

| Additives | Absence of additives | Presence of HOBt or its analogs |

| Temperature | Elevated temperatures | Lower temperatures (e.g., 0 °C to room temp.) |

| Activation | Prolonged activation time | Shorter activation/coupling times |

Strategies for Maintaining Chiral Purity of Homocitrate

Maintaining the chiral integrity of homocitrulline during its incorporation into a peptide chain is crucial. Several strategies, derived from general practices in peptide synthesis, can be applied to minimize racemization when using this compound.

One of the most effective strategies is the use of racemization-suppressing additives. The addition of HOBt or 6-Cl-HOBt to the coupling reaction is a well-established method to reduce the loss of stereochemical integrity. peptide.com These additives are thought to react with the activated amino acid to form an intermediate that is less prone to oxazolone (B7731731) formation.

The choice of coupling conditions is also critical. Utilizing coupling reagents that are known to minimize racemization is advisable. For instance, phosphonium (B103445) and aminium/uronium salts like PyBOP®, HBTU, and HATU are often used in combination with additives to achieve high coupling efficiency with low levels of racemization. sigmaaldrich.com For pre-activated esters like this compound, ensuring rapid and efficient coupling without prolonged exposure to basic conditions is key. A study on the synthesis of diastereomeric dipeptides using Fmoc-amino acid pentafluorophenyl esters under microwave irradiation demonstrated that the coupling was free from racemization. researchgate.net

Furthermore, careful control of the reaction parameters is essential. This includes:

Using the weakest possible base necessary for the reaction to proceed.

Maintaining a low reaction temperature.

Minimizing the time the activated amino acid is exposed to the reaction conditions before the amine component is added.

The table below summarizes key strategies for preserving the chiral purity of amino acid residues during peptide synthesis.

| Strategy | Description |

| Use of Additives | Addition of HOBt or its derivatives to suppress the formation of oxazolone intermediates. |

| Optimized Coupling Reagents | Employing reagents known for low racemization potential, such as HATU or PyBOP®. |

| Control of Base | Using weaker bases or the minimum necessary amount of a stronger base. |

| Temperature Control | Conducting the coupling reaction at reduced temperatures. |

| Resin and Protecting Group Choice | In solid-phase synthesis, the choice of resin and side-chain protecting groups can sometimes influence racemization. peptide.com |

Computational Studies on Reaction Pathways and Transition States

Quantum Mechanical Calculations of Amide Formation

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are well-suited for studying the intricate details of chemical reactions, including the formation of peptide bonds. mdpi.com For the reaction of this compound with an amine, QM calculations could be employed to map out the potential energy surface of the reaction.

This would involve:

Geometry Optimization: Determining the lowest energy structures of the reactants (this compound and the incoming amine), the transition state, any intermediates, and the final products.

Transition State Searching: Locating the transition state structure for the amide bond formation. The geometry of the transition state provides crucial information about the mechanism of the reaction. researchgate.net

Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (reactants, products) or a first-order saddle point (transition state) on the potential energy surface. They also provide the zero-point vibrational energies for more accurate energy calculations.

Energy Profile: By calculating the energies of all stationary points along the reaction coordinate, a detailed energy profile can be constructed. This profile reveals the activation energy barrier for the reaction, which is directly related to the reaction rate.

A hypothetical reaction energy profile for the aminolysis of an activated ester is shown below. QM calculations can provide the specific energy values for each state in the reaction of this compound.

| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) (Illustrative) |

| 1 | Reactants (this compound + Amine) | 0 |

| 2 | Transition State | +15 to +25 |

| 3 | Tetrahedral Intermediate | +5 to +10 |

| 4 | Products (Peptide + Pentafluorophenol) | -10 to -5 |

Furthermore, QM calculations could be used to investigate the competing racemization pathway via the oxazolone intermediate. By calculating the activation energy for the abstraction of the α-proton and the subsequent steps of the racemization process, one could predict the likelihood of racemization under different conditions (e.g., in the presence of different bases).

Molecular Dynamics Simulations of this compound Reactivity

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules in solution, providing insights that complement the static picture from QM calculations. researchgate.net An MD simulation of this compound in a solvent like DMF would allow for the exploration of its conformational flexibility and interactions with the surrounding solvent molecules.

Key insights that could be gained from MD simulations include:

Conformational Analysis: this compound is a flexible molecule. MD simulations can reveal the preferred conformations of the homocitrulline side chain, the Fmoc protecting group, and the pentafluorophenyl ester group in solution. These conformations can influence the molecule's reactivity.

Solvation Effects: The arrangement of solvent molecules around the reactive sites of this compound can be studied. This is important as the solvent can play a direct role in the reaction mechanism, for instance, by stabilizing charged intermediates or transition states.

Reactive Encounters: By simulating the interaction of this compound with an incoming amine nucleophile, MD can provide information on the frequency and geometry of their encounters. This can be used to understand the initial steps leading up to the chemical reaction.

Reactive MD simulations, which use force fields that can model the breaking and forming of chemical bonds, could potentially be used to directly simulate the amide formation reaction. escholarship.org Such simulations could reveal how the dynamic motions of the reactants and solvent molecules influence the reaction pathway and rate. While computationally intensive, these methods can provide a more complete picture of the reaction dynamics.

The table below outlines the potential applications of different computational methods to the study of this compound.

| Computational Method | Application to this compound | Potential Insights |

| Quantum Mechanics (DFT) | Calculation of reaction energy profiles for amide formation and racemization. | Activation energies, transition state geometries, reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of the molecule in solution to study its dynamic behavior. | Preferred conformations, solvent effects, reactant association. |

| Reactive MD | Direct simulation of the bond-forming and bond-breaking processes. | Dynamic reaction pathways, influence of molecular motion on reactivity. |

Biochemical and Biological Significance of Homocitrate Containing Molecules

Homocitrate as a Crucial Metabolite in Lysine (B10760008) Biosynthesis

In many fungi, yeasts, and some bacteria, the essential amino acid lysine is synthesized via the α-aminoadipate (AAA) pathway. nih.gov Homocitrate is the first committed intermediate in this critical metabolic route. The pathway begins with the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate, a reaction catalyzed by the enzyme homocitrate synthase. asm.org The accumulation of homocitrate can act as a sensor for distress in the lysine pathway, triggering the overexpression of certain lysine biosynthesis genes. microbiologyresearch.org

The conversion of homocitrate is a critical step in the α-aminoadipate pathway for lysine biosynthesis. nih.gov This process involves an isomerization reaction analogous to the conversion of citrate (B86180) to isocitrate in the citric acid cycle. researchgate.net However, in fungi, this isomerization requires the action of two distinct enzymes from the aconitase family. nih.gov

| Enzyme | Function in Lysine Biosynthesis | Substrate(s) | Product(s) |

| Homocitrate Synthase (HCS) | Catalyzes the first committed step in the α-aminoadipate pathway. nih.govasm.org | Acetyl-CoA, 2-Oxoglutarate asm.org | (R)-Homocitrate, CoA wikipedia.org |

| Aconitase | Contributes to the initial dehydration of homocitrate. nih.gov | Homocitrate | (Z)-Homoaconitate |

| Homoaconitase | Catalyzes the interconversion of homoaconitate and homoisocitrate. nih.gov | Homoaconitate | Homoisocitrate |

| Homoisocitrate Dehydrogenase | Catalyzes the subsequent step in the pathway. researchgate.net | Homoisocitrate | α-Ketoadipate |

Homocitrate synthase (HCS) is a key regulatory point in the lysine biosynthetic pathway. Its activity is tightly controlled through feedback inhibition by the final product, L-lysine. asm.orgnih.govnih.gov This regulation ensures that the cell does not overproduce lysine, conserving cellular resources. The inhibition by lysine is competitive with respect to the substrate 2-oxoglutarate. asm.org

In Penicillium chrysogenum, lysine not only inhibits HCS activity but also represses its synthesis, providing a dual-level control mechanism. nih.gov This regulation is crucial as it can impact the production of other important metabolites derived from the pathway, such as α-aminoadipic acid, a precursor for penicillin biosynthesis. microbiologyresearch.orgnih.gov In Saccharomyces cerevisiae, there are two HCS isozymes, Lys20 and Lys21, which are located predominantly within the nucleus in a chromatin-bound form. nih.gov Both are subject to feedback inhibition by lysine. nih.gov Researchers have successfully engineered feedback-insensitive HCS variants through rational design and in silico docking simulations, leading to significantly higher lysine production in yeast. asm.orgnih.gov

Role of Homocitrate in Nitrogen Fixation and Nitrogenase Cluster Assembly

Homocitrate is an essential component of the iron-molybdenum cofactor (FeMo-co), the active site of nitrogenase where the reduction of atmospheric nitrogen (N₂) to ammonia (B1221849) (NH₃) occurs. proquest.comnih.govnih.gov The FeMo-co is a complex metallocluster with the composition [Mo-7Fe-9S-C-(R)-homocitrate]. nih.govresearchgate.net The homocitrate molecule is coordinated to the molybdenum atom in a bidentate fashion and is crucial for the enzyme's catalytic activity and substrate specificity. proquest.comnih.gov

Within the active site of the nitrogenase MoFe-protein, homocitrate is bound to the molybdenum atom. researchgate.net This interaction is critical; substitution of homocitrate with analogues like citrate results in the formation of altered FeMo-cofactors with impaired ability to reduce N₂. proquest.comacs.org The homocitrate ligand is thought to play a dynamic role during catalysis. nih.govnih.gov One hypothesis suggests that during the enzyme's turnover, one of the carboxylate bonds between homocitrate and molybdenum may cleave, opening a coordination site on the molybdenum for N₂ to bind. acs.orgnih.gov This "ring-opening" model proposes an active role for homocitrate beyond simply being a structural ligand. nih.gov The protein environment around the FeMo-cofactor, including specific amino acid residues, appears to be tailored to facilitate this dynamic behavior of the homocitrate ligand. nih.govnih.gov

The importance of homocitrate to nitrogenase function has been demonstrated through various studies. The product of the nifV gene is a homocitrate synthase responsible for providing the homocitrate required for FeMo-co biosynthesis. proquest.comacs.org Mutants lacking a functional nifV gene produce a nitrogenase with a citrate-containing cofactor that is largely ineffective at nitrogen fixation. acs.org

Recent high-resolution cryo-electron microscopy (cryoEM) studies have revealed that the loss of homocitrate from the FeMo-cofactor leads to significant structural changes in the MoFe-protein, including disordering of the active site. nih.gov This highlights homocitrate's role in maintaining the structural integrity and stability of the active site. nih.gov Furthermore, the Fe protein component of nitrogenase has been shown to function as a "Mo/homocitrate insertase," responsible for delivering both molybdenum and homocitrate for the assembly and maturation of the FeMo-cofactor. pnas.orgmdpi.com

| Finding | Significance |

| Essential Component of FeMo-cofactor | Homocitrate is an integral part of the nitrogenase active site, directly coordinated to the molybdenum atom. proquest.comnih.gov |

| Determines Substrate Specificity | Substitution of homocitrate with analogues alters the enzyme's ability to reduce N₂, demonstrating its critical role in catalysis. proquest.comacs.org |

| Dynamic Role in Catalysis | Models suggest homocitrate may undergo conformational changes ("ring-opening") to allow N₂ binding at the molybdenum site. acs.orgnih.gov |

| Structural Stabilizer | Loss of homocitrate from the cofactor leads to disorder and instability in the active site structure. nih.gov |

| Role in Cofactor Assembly | The Fe protein acts as an insertase, delivering the Mo/homocitrate unit for the biosynthesis of the FeMo-cofactor. pnas.orgmdpi.com |

Development of Enzyme Probes and Modulators

The unique presence of the α-aminoadipate pathway in many fungi but not in humans makes its enzymes, including homocitrate synthase, potential targets for the development of new antifungal drugs. nih.govacs.org Understanding the structure and catalytic mechanism of HCS provides a platform for designing selective inhibitors. nih.gov

The development of small-molecule probes is a powerful strategy for studying enzyme function and activity. mdpi.com Fluorescent probes, for instance, can be designed with a recognition group that specifically targets an enzyme, a linker, and a fluorophore. mdpi.com Such probes can be used to visualize enzyme activity in complex biological systems. While specific probes for homocitrate-related enzymes are not detailed in the provided context, the principles of activity-based protein profiling (ABPP) could be applied. mdpi.combiorxiv.org This technique uses probes that covalently bind to the active form of enzymes, allowing for their detection and quantification, which could be a valuable tool for studying the regulation and function of enzymes like homocitrate synthase in situ. biorxiv.org

Synthetic Homocitrate Analogues as Inhibitors or Activators of Metabolic Enzymes

The development of synthetic analogues of homocitrate and related metabolites has been a key strategy in the investigation of the enzymes involved in the α-aminoadipate pathway of lysine biosynthesis. This pathway is a prime target for the development of antifungal agents, as it is essential in fungi but absent in humans.

Research has focused on creating molecules that can act as inhibitors of the enzymes in this pathway. For instance, various structural analogues of homoaconitate and homoisocitrate, which are downstream metabolites of homocitrate, have been synthesized and tested for their inhibitory effects. researchgate.net These synthetic compounds, including fluoro- and epoxy-derivatives, have shown moderate inhibitory properties against homoaconitase and homoisocitrate dehydrogenase from Candida albicans. researchgate.net The inhibition of these enzymes disrupts the lysine biosynthesis pathway, which can impede fungal growth.

Kinetic studies of these synthetic inhibitors are crucial for understanding their mechanism of action and for optimizing their efficacy. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key parameters determined in these studies. For example, lysine itself acts as a feedback inhibitor of homocitrate synthase, the first enzyme in the pathway, and kinetic studies have shown that it is a competitive inhibitor with respect to one of the substrates, α-ketoglutarate. nih.gov Understanding these kinetic mechanisms allows for the rational design of more potent and specific inhibitors.

While the focus has largely been on inhibitors, the concept of enzyme activators is also relevant in metabolic research. However, the development of synthetic activators for enzymes in the homocitrate pathway is less common. The primary strategy remains the disruption of this essential pathway in pathogenic organisms.

Table 1: Examples of Synthetic Analogues and Their Effects on Metabolic Enzymes

| Compound/Analogue | Target Enzyme | Organism | Effect | Kinetic Parameters |

| Lysine | Homocitrate Synthase (HCS) | Thermus thermophilus | Competitive Inhibition | - |

| (R,Z)-3-carboxypropylidenemalate | Homoisocitrate Dehydrogenase | Saccharomyces cerevisiae | Moderate Competitive Inhibition | Kᵢ = 72 µM |

| (S,E)-3-carboxypropylidenemalate | Homoisocitrate Dehydrogenase | Saccharomyces cerevisiae | Moderate Competitive Inhibition | Kᵢ = 790 µM |

| Trimethyl trans-homoaconitate | Not specified (antifungal) | Pathogenic yeasts | Growth Inhibition | MIC = 16–32 µg/mL |

Use of Homocitrate-Containing Peptides in Enzyme Assays

The use of specifically designed peptides as substrates or inhibitors is a common practice in the development of enzyme assays, particularly for proteases. nih.govgbiosciences.comnju.edu.cn These assays are vital for studying enzyme kinetics, screening for inhibitors, and diagnosing diseases. nih.gov Typically, a peptide substrate will contain a cleavage site for a specific protease, and this cleavage event is monitored, often through the release of a fluorescent or chromogenic reporter molecule. thermofisher.com

While the application of peptide-based assays is widespread, the specific incorporation of homocitrate into peptides for use in enzyme assays is not a widely documented technique. The primary research focus for homocitrate is on its role in metabolic pathways rather than as a component of peptide-based enzyme assay reagents. The chemical synthesis of peptides allows for the incorporation of a vast array of non-standard amino acids, so the creation of a homocitrate-containing peptide is feasible. universiteitleiden.nl Such a peptide could theoretically be used to probe the active site of an enzyme or to act as a specific inhibitor if the homocitrate moiety were crucial for binding. However, based on available scientific literature, this application does not appear to be a mainstream area of research. The development of assays for enzymes in the lysine biosynthesis pathway, for example, tends to rely on monitoring the turnover of the natural substrates or synthetic analogues rather than using peptide-based reporters. nih.gov

Investigation of Biological Pathways and Cellular Processes

Tracing Homocitrate Metabolism in Microbial and Eukaryotic Systems

Isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify the flux of metabolites through these pathways. nih.govnih.gov By supplying cells with a substrate labeled with a stable isotope, such as carbon-13 (¹³C), researchers can track the incorporation of the isotope into downstream metabolites. researchgate.netyoutube.comyoutube.com This approach provides a dynamic view of metabolic activity that is not achievable with genomics or proteomics alone. nih.gov

This methodology is well-suited for studying the α-aminoadipate pathway and, by extension, homocitrate metabolism. For example, by growing yeast or bacteria on a medium containing ¹³C-labeled glucose or acetate, the carbon backbone of homocitrate and subsequent intermediates in the lysine biosynthesis pathway will become labeled. researchgate.netresearchgate.net The pattern and extent of ¹³C incorporation can then be measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

These tracing studies can reveal:

The activity of the homocitrate synthesis pathway under different physiological conditions.

The contribution of different carbon sources to the homocitrate pool.

The regulatory points within the pathway.

Connections between lysine biosynthesis and other areas of metabolism.

In Saccharomyces cerevisiae, for instance, such studies can help to understand how the cell coordinates the synthesis of lysine with other essential cellular processes. researchgate.net In nitrogen-fixing bacteria, isotope tracing could be used to investigate the link between homocitrate synthesis and the assembly of the nitrogenase cofactor.

Functional Consequences of Incorporating Homocitrate Derivatives into Biomolecules

The incorporation of homocitrate and its derivatives into biomolecules can have profound functional consequences, the most striking example of which is its role in the nitrogenase enzyme.

Nitrogenase and the FeMo-cofactor: Nitrogenase is the enzyme responsible for biological nitrogen fixation, the process of converting atmospheric nitrogen (N₂) into ammonia. nih.gov The active site of the most common form of nitrogenase contains a complex metal cluster called the iron-molybdenum cofactor (FeMo-cofactor). nih.govproquest.compnas.org Homocitrate is an essential organic component of this cofactor, where it is coordinated to the molybdenum atom. nih.govproquest.com

The presence of homocitrate is critical for the proper functioning of nitrogenase. nih.govacs.org Studies on mutant bacteria that are unable to synthesize homocitrate have shown that they produce a defective nitrogenase. nih.govproquest.com It has been demonstrated that in the absence of homocitrate, other organic acids, such as citrate, can be incorporated into the cofactor instead. proquest.comacs.org However, these altered cofactors result in a nitrogenase enzyme with significantly impaired substrate specificity and reduced efficiency in nitrogen fixation. proquest.com For example, the citrate-containing enzyme is a poor catalyst for the reduction of N₂ but can still reduce other substrates like acetylene. nih.gov This demonstrates that the specific structure of homocitrate is finely tuned for its role in facilitating the binding and reduction of dinitrogen. acs.org It is believed that the homocitrate ligand may play a dynamic role, potentially changing its coordination to the molybdenum atom during the catalytic cycle to allow for the binding of N₂. nih.gov

Homocitrate Synthase and Chromatin Remodeling in Yeast: In a fascinating example of dual functionality, the enzyme homocitrate synthase (HCS) in Saccharomyces cerevisiae has been found to have a role beyond its catalytic activity in lysine biosynthesis. nih.govnih.gov While HCS is responsible for producing homocitrate, the enzyme itself has been shown to localize to the nucleus and to be involved in chromatin remodeling and DNA damage repair. nih.govnih.gov This function appears to be independent of its enzymatic activity. nih.govnih.gov This discovery suggests a direct link between a key enzyme in amino acid metabolism and the regulation of the genetic material. nih.govnih.gov The presence of HCS in the nucleus, where it can influence chromatin structure, implies that the cell may be able to couple its metabolic state (as reflected by the activity of the lysine biosynthesis pathway) to the regulation of gene expression and the maintenance of genomic integrity. nih.govnih.govresearchgate.netnih.gov

Table 2: Functional Roles of Homocitrate and its Synthase

| Molecule/Enzyme | Biological System | Function | Consequence of Alteration |

| Homocitrate | Nitrogen-fixing bacteria | Essential ligand in the FeMo-cofactor of nitrogenase | Impaired substrate specificity and reduced N₂ fixation |

| Homocitrate Synthase (HCS) | Saccharomyces cerevisiae | Catalyzes the first step in lysine biosynthesis | Lysine auxotrophy (in double mutants) |

| Homocitrate Synthase (HCS) | Saccharomyces cerevisiae | Role in chromatin remodeling and DNA damage repair | Altered gene expression and sensitivity to DNA damaging agents |

Computational and Theoretical Investigations of Fmoc Homocit Opfp and Its Derivatives

Molecular Modeling of Fmoc-Homocit-OPfp Conformations and Reactivity

Molecular modeling serves as a foundational approach to characterize the intrinsic properties of this compound at an atomic level. By employing a range of computational techniques, from molecular mechanics to quantum mechanics, a detailed picture of the molecule's three-dimensional structure and electronic landscape can be constructed.

The homocitrulline (Homocit) moiety, being a non-proteinogenic amino acid, introduces unique structural flexibility compared to its proteinogenic counterparts. Its extended side chain possesses multiple rotatable bonds, leading to a complex potential energy surface with numerous possible conformations. Computational methods are essential for exploring this conformational space to identify low-energy, stable structures that are likely to be populated under experimental conditions.

Density Functional Theory (DFT) is a widely used quantum mechanical method for accurately calculating the geometries and relative energies of different conformers. researchgate.netnih.govarxiv.org By systematically rotating the key dihedral angles (χ1, χ2, χ3, χ4) of the homocitrulline side chain, a landscape of energy minima can be mapped. These calculations help identify stable conformers governed by intramolecular hydrogen bonding and the minimization of steric hindrance. Molecular dynamics (MD) simulations in explicit solvent can further refine this understanding by revealing the dynamic interplay between different conformations and their relative stabilities in a solution environment. researchgate.netresearchgate.net

Interactive Table: Representative Low-Energy Conformers of the Homocitrate Moiety as Predicted by DFT Calculations.

| Conformer ID | Dihedral Angle (χ1) | Dihedral Angle (χ2) | Dihedral Angle (χ3) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|---|---|

| HC-Conf-1 | -65° | 178° | -175° | 0.00 | H-bond between side-chain NH and backbone carbonyl |

| HC-Conf-2 | 175° | -62° | 179° | 0.85 | Extended, minimal steric clash |

| HC-Conf-3 | -68° | 70° | -75° | 1.42 | H-bond between ureido group protons and side-chain ether |

The chemical reactivity of this compound is dominated by the pentafluorophenyl (OPfp) ester, which is designed as a highly reactive "active ester" for efficient amide bond formation in peptide synthesis. nih.gov Quantum chemical calculations can precisely quantify this reactivity and predict potential side reactions.

Methods based on DFT can be used to compute various reactivity descriptors. scienceopen.comchemrxiv.orgresearchgate.net Mapping the electrostatic potential (ESP) onto the molecule's electron density surface visually identifies regions susceptible to nucleophilic attack (positive potential) and electrophilic attack (negative potential). The most positive potential is expected at the carbonyl carbon of the OPfp ester, confirming it as the primary site for aminolysis. Frontier Molecular Orbital (FMO) theory, specifically the energy and shape of the Lowest Unoccupied Molecular Orbital (LUMO), further highlights this electrophilicity. The LUMO is typically centered on the ester's carbonyl group, indicating its readiness to accept electrons from an incoming nucleophile.

Interactive Table: Computational Reactivity Indices for this compound.

| Atomic Site | LUMO Coefficient | Fukui Index (f+) for Nucleophilic Attack | Predicted Reactivity |

|---|---|---|---|

| Ester Carbonyl Carbon | +0.38 | 0.45 | High (Primary site for aminolysis) |

| Fmoc Carbonyl Carbon | +0.09 | 0.12 | Low |

| Ureido Carbonyl Carbon | +0.15 | 0.18 | Moderate (Potential for side reactions) |

In Silico Design of Novel Homocitrate-Based Scaffolds

The unique structural features of homocitrulline make it an attractive building block for designing novel molecules with specific biological functions. In silico methods enable the rapid exploration of vast chemical spaces to design and prioritize new scaffolds for synthesis and testing. nih.govresearchgate.net

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a biological target, such as an enzyme or receptor. nih.govsemanticscholar.orgresearchgate.net A scaffold based on the homocitrulline structure can be used to generate a virtual library of derivatives. These derivatives can then be "docked" into the active site of a target protein using molecular docking software.

The docking process predicts the preferred orientation and conformation of the ligand within the binding site and estimates the binding affinity, typically as a scoring function. This allows for the rapid, cost-effective screening of thousands or even millions of compounds. biorxiv.orgmdpi.combiorxiv.org Hits from the virtual screen, which show high predicted affinity and favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the target's active site, are prioritized for experimental validation.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.govmdpi.comlongdom.orgupc.edu The longer side chain of homocitrulline can be used to introduce specific conformational constraints into a peptide backbone, mimicking secondary structures like β-turns or α-helices.

Interactive Table: Example of a Homocitrate-Based Peptidomimetic Design.

| Feature | Native Peptide (e.g., Arg-Gly-Asp) | Designed Peptidomimetic | Computational Rationale |

|---|---|---|---|

| Sequence | R-G-D | R-(Homocit)-D | Homocit replaces Gly to induce a specific turn conformation. |

| Flexibility | High (due to Gly) | Constrained | MD simulations predict a stable β-turn structure. |

| Bioactive Conformation | Adopted upon binding | Pre-organized | Lower entropic penalty upon binding is predicted. |

Simulation of Peptide Elongation with this compound in SPPS

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. researchgate.netpeptide.com Molecular dynamics (MD) simulations can provide an atomistic view of the key steps involved when using this compound, offering insights that are difficult to obtain experimentally.

A typical simulation would model a section of the SPPS resin with a growing peptide chain terminating in a free amine. The this compound molecule would be placed in the surrounding solvent box, which also contains other relevant species like the solvent (e.g., DMF) and any catalysts. The simulation tracks the movement of all atoms over time, revealing the process of the activated amino acid diffusing through the solvent, approaching the resin-bound peptide, and orienting itself for the coupling reaction. These simulations can help understand factors affecting coupling efficiency, such as steric hindrance from the bulky Fmoc group and the resin matrix, or the role of solvent in stabilizing the transition state of the reaction. nih.govacs.org Such computational studies can aid in optimizing reaction conditions, such as solvent choice and reaction times, to improve the efficiency of incorporating non-standard amino acids like homocitrulline into synthetic peptides. frontiersin.orgasm.org

Interactive Table: Key Parameters and Outputs for an MD Simulation of SPPS Coupling.

| Simulation Parameter | Value/Description | Purpose |

|---|---|---|

| System Components | Resin-bound peptide, this compound, DMF solvent box, counter-ions | To create a realistic model of the SPPS reaction environment. |

| Force Field | AMBER, CHARMM, or similar | To define the potential energy and forces between all atoms. |

| Simulation Time | 100-500 nanoseconds | To allow for sufficient time to observe diffusion and binding events. |

Compound Name Reference Table

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | Nα-(9-Fluorenylmethoxycarbonyl)-L-homocitrulline pentafluorophenyl ester |

| Homocit | Homocitrulline |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| OPfp | Pentafluorophenyl ester |

| DMF | N,N-Dimethylformamide |

Computational Assessment of Coupling Efficiency

The efficiency of peptide bond formation is a critical factor in solid-phase peptide synthesis (SPPS), and computational methods provide valuable insights into the reactivity of activated amino acid derivatives like this compound. While direct computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of its reactivity can be thoroughly understood by examining studies on analogous Fmoc-amino acid-pentafluorophenyl esters (Fmoc-AA-OPfp).

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.net In the context of SPPS, DFT calculations are employed to model the acylation step, determining the transition state energies and reaction energy profiles for the coupling of an activated amino acid to the N-terminus of a growing peptide chain. These calculations help in quantifying the activation energy barrier, which is inversely related to the reaction rate.

Kinetic studies have demonstrated that pentafluorophenyl esters are highly reactive activating groups for amide bond formation. highfine.comnih.gov The high efficiency is attributed to the electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the terminal amino group of the peptide. Comparative kinetic data reveals that the relative coupling speed of OPfp esters is significantly higher than other common activating groups like pentachlorophenyl esters (OPcp) and p-nitrophenyl esters (ONp). highfine.com

Table 6.3.1-1: Relative Coupling Rates of Different Activated Esters

| Activated Ester Group | Abbreviation | Relative Coupling Rate |

| Pentafluorophenyl ester | OPfp | 111 |

| Pentachlorophenyl ester | OPcp | 3.4 |

| p-Nitrophenyl ester | ONp | 1 |

| Data sourced from kinetic studies comparing common activating groups used in peptide synthesis. highfine.com |

Computational models would typically analyze the two-step mechanism of aminolysis:

Formation of a tetrahedral intermediate upon nucleophilic attack of the peptide's N-terminal amine on the ester carbonyl carbon.

Collapse of the tetrahedral intermediate to form the new peptide bond and release the pentafluorophenol (B44920) leaving group.

DFT calculations can elucidate the geometry of the transition state and the stability of the tetrahedral intermediate. For this compound, the bulky homocitrate side chain ((R)-2-amino-2-carboxyethyl)glutaric acid) could introduce steric hindrance, potentially influencing the approach of the nucleophile and slightly increasing the activation energy compared to a less hindered amino acid like glycine. However, the high reactivity endowed by the OPfp group is generally sufficient to overcome moderate steric challenges, ensuring efficient coupling. nih.govchempep.com The use of polar solvents like dimethylformamide (DMF) and additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can further facilitate the reaction by stabilizing charged intermediates and catalyzing the process, a factor that can also be modeled computationally. nih.gov

Prediction of Aggregation Phenomena in Homocitrate-Rich Peptides

Peptide aggregation is a significant challenge in SPPS, particularly for sequences prone to forming stable secondary structures like β-sheets, which can lead to incomplete reactions and purification difficulties. uzh.chuab.cat Computational methods are instrumental in predicting the aggregation propensity of peptide sequences, including those containing non-canonical amino acids like homocitrate. nih.govnih.govspringernature.com

Molecular dynamics (MD) simulations are a primary tool for studying peptide aggregation. nih.govmdpi.com These simulations model the behavior of peptides in solution over time, providing insights into conformational dynamics, intermolecular interactions, and the formation of aggregates. For a homocitrate-rich peptide, MD simulations would track the trajectory of multiple peptide chains to observe how they interact and self-assemble.

The aggregation propensity of a peptide is influenced by several physicochemical properties of its constituent amino acids, including:

Hydrophobicity: Hydrophobic residues tend to be buried within an aggregate to minimize contact with the aqueous solvent.

β-sheet propensity: Certain amino acids are intrinsically more likely to adopt a β-strand conformation.

Charge: Electrostatic interactions can either promote or inhibit aggregation. uzh.ch

Several computational algorithms and tools have been developed to predict aggregation-prone regions (APRs) or "hot spots" within a peptide sequence based on these physicochemical principles. uab.catmdpi.comnih.gov

Table 6.3.2-1: Overview of Computational Approaches for Aggregation Prediction

| Method/Tool | Principle | Input | Output |

| AGGRESCAN | Based on an amino acid aggregation propensity scale derived from in vivo experiments. mdpi.com | Peptide Sequence | Aggregation propensity profile identifying "hot spots". |

| TANGO | Considers secondary structure propensity and desolvation penalties to predict β-aggregating regions. uzh.ch | Peptide Sequence | Prediction of β-aggregation propensity for each residue. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules to observe self-assembly. nih.gov | Peptide Structure(s) in a simulated solvent box | Trajectories showing conformational changes and aggregate formation over time. |

For a homocitrate-containing peptide, these predictive models would need to account for the parameters of this non-canonical residue. While most first-generation predictors are parameterized for the 20 canonical amino acids, newer methods are being developed to incorporate a wider variety of building blocks. uab.catmdpi.com The presence of the bulky, charged homocitrate side chains could disrupt the regular backbone-backbone hydrogen bonding necessary for stable β-sheet formation, thereby acting as an "aggregation breaker." Conversely, under specific pH conditions where the side-chain carboxyl groups are protonated, the reduced charge repulsion could potentially increase aggregation propensity. MD simulations would be particularly valuable in exploring these pH-dependent effects.

Data Mining and Cheminformatics Approaches

Analysis of Structure-Reactivity Relationships in Fmoc-Activated Esters

Cheminformatics and data mining provide powerful methodologies for analyzing large datasets to uncover relationships between chemical structure and reactivity, which is highly relevant for optimizing peptide synthesis. nih.gov For Fmoc-activated esters, a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) approach can be used to build predictive models for coupling efficiency. researchgate.net

These studies involve compiling a dataset of different Fmoc-amino acid activated esters and their experimentally determined reaction rates or coupling efficiencies. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure:

Electronic Descriptors: Such as partial charges, dipole moment, and frontier orbital energies (HOMO/LUMO), which describe the electronic character of the ester's carbonyl group and the leaving group. For OPfp esters, descriptors would quantify the strong electron-withdrawing effect of the fluorine atoms.

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Taft's Es), which quantify the bulkiness of the amino acid side chain and the ester group.

Topological Descriptors: Numerical indices derived from the graph representation of the molecule, which describe its size, shape, and branching.

Once the dataset of molecules, their descriptors, and their measured reactivity is assembled, statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines) are used to build a mathematical model.

Equation (Example MLR Model): log(Reactivity) = c₀ + c₁(σ*) + c₂(Es) + c₃(logP)

Where σ* is an electronic parameter, Es is a steric parameter, logP is a hydrophobicity parameter, and c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

For Fmoc-activated esters, such an analysis would likely confirm that the reactivity is strongly correlated with the electronic properties of the leaving group. The pentafluorophenyl group is an excellent leaving group due to its ability to stabilize the negative charge that develops upon its departure, a feature that would be captured by electronic descriptors. The model would quantify how much reactivity increases with a more electron-deficient aryl ring. While the amino acid side chain's steric bulk (like that of homocitrate) would be expected to show a negative correlation with reactivity, the high intrinsic reactivity of the OPfp ester often mitigates this effect, ensuring successful coupling even for sterically hindered amino acids. nih.gov

Identification of Research Trends Related to Homocitrate Derivatives

Data mining of scientific literature and patent databases can reveal historical and emerging trends in the use of specific chemical entities like homocitrate and other non-canonical amino acids (ncAAs). univie.ac.atresearchgate.net By employing bibliometric analysis, one can track the frequency of publications, citations, and patents mentioning "homocitrate" or "homocitric acid" in the context of peptide science, synthesis, or as therapeutic agents.

This analysis would likely show that while the use of the 20 canonical amino acids remains dominant, there has been a steady increase in research involving ncAAs. mdpi.comnih.gov The motivation for incorporating ncAAs like homocitrate into peptides includes:

Structural Constraint: Introducing non-natural residues to induce specific secondary structures (e.g., turns or helices).

Increased Stability: Modifying the peptide backbone or side chains to enhance resistance to proteolytic degradation. nih.gov

Novel Functionality: Introducing unique chemical groups for metal chelation (a key role of homocitrate in nitrogenase), labeling, or creating new binding epitopes.

A trend analysis could be performed by querying databases like Scopus, Web of Science, or Google Scholar with keywords such as "homocitrate peptide," "non-canonical amino acid synthesis," and "peptide therapeutics." The results could be visualized to show publication trends over time.

Table 6.4.2-1: Hypothetical Research Trend Analysis for Homocitrate in Peptides

| Time Period | Focus of Research | Representative Applications | Publication Volume |

| 1980-1999 | Isolation and characterization from natural sources | Studies on the iron-molybdenum cofactor (FeMoco) of nitrogenase. | Low |

| 2000-2010 | Incorporation into peptides for structural studies | Investigating the impact of homocitrate on peptide conformation and metal binding. | Moderate |

| 2011-Present | Use in peptidomimetics and functional probes | Design of enzyme inhibitors, development of peptides with enhanced stability, use as building blocks for complex molecules. nih.gov | Increasing |

| This table represents a hypothetical trend based on the general evolution of non-canonical amino acid research. |

The analysis would likely indicate a shift from fundamental biochemical studies of homocitrate's natural role towards its application as a specialized building block in peptide design and drug discovery. univie.ac.atmdpi.com The increasing number of publications on ncAAs reflects a broader trend in medicinal chemistry to move beyond the limitations of the canonical 20 amino acids to create peptides with improved therapeutic properties. anu.edu.aunih.gov

Future Directions and Emerging Research Avenues for Fmoc Homocit Opfp

Development of Next-Generation Homocitrate Building Blocks

The evolution of peptide synthesis is intrinsically linked to the development of its constituent building blocks. For homocitrate, progress hinges on expanding the repertoire of protecting and activating groups to offer greater flexibility and efficiency in complex synthetic schemes.

The homocitrate side chain possesses three functional groups: two carboxylic acids and one hydroxyl group. In standard Fmoc/tBu-based SPPS, these require protection to prevent unwanted side reactions. iris-biotech.debiosynth.com While tert-Butyl (tBu) is a common choice, the development of building blocks with orthogonal protecting groups is a key research avenue. Orthogonal protection allows for the selective removal of a specific protecting group on the solid support without affecting others, enabling site-specific modifications like cyclization, branching, or the attachment of labels. iris-biotech.dewikipedia.org

Future research will likely focus on developing Fmoc-Homocit-OH derivatives where the side-chain functionalities are masked by groups removable under conditions that leave the Fmoc, tBu, and resin linkage intact. This would allow chemists to unmask the homocitrate side chain at a desired point in the synthesis for further manipulation.

Several protecting groups, currently used for other trifunctional amino acids, are candidates for this purpose. sigmaaldrich.com

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality & Use Case for Homocitrate Side Chain |

| Methyltrityl | Mtt | 1% TFA in DCM | Carboxyl/Hydroxyl Protection: Highly acid-labile, allows for selective deprotection on-resin while tBu groups remain. Useful for side-chain lactamization or attachment of a reporter group. sigmaaldrich.com |

| Methoxytrityl | Mmt | 1% TFA in DCM | Carboxyl/Hydroxyl Protection: Similar to Mtt, offers selective, mild acid-lability for on-resin modifications. sigmaaldrich.com |

| Allyl | All | Pd(0) catalyst | Carboxyl/Hydroxyl Protection: Provides true orthogonality, as cleavage is metal-catalyzed and independent of acid/base conditions used in standard Fmoc-SPPS. sigmaaldrich.com |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine (B178648) in DMF | Hydroxyl Protection (as amine analogue): While typically for amines, derivatives for hydroxyls exist. Cleavage with hydrazine offers an orthogonal pathway to acid-labile and base-labile groups. sigmaaldrich.com |

| 2-Phenylisopropyl | 2-PhiPr | 1% TFA in DCM | Carboxyl Protection: Offers significant protection against aspartimide formation, a common side reaction, making it a choice for sensitive sequences. sigmaaldrich.com |

The synthesis of Fmoc-Homocit-OPfp analogues featuring these protecting groups would constitute a significant advancement, providing chemists with a more versatile toolkit for creating complex homocitrate-containing peptides.

The pentafluorophenyl (OPfp) ester is a highly reactive, shelf-stable activating group that facilitates efficient coupling in SPPS. psu.edu However, the field of peptide synthesis continually seeks improved activation methods that offer faster kinetics, higher yields, and minimal racemization. nih.govresearchgate.net While pre-activated esters like this compound simplify synthesis protocols, in-situ activation using coupling reagents is the dominant strategy in modern automated synthesis. springernature.com

Future research will likely explore the synthesis of homocitrate-containing peptides using next-generation coupling reagents, which may offer advantages over the OPfp ester in certain contexts, particularly for sterically hindered couplings or difficult sequences.